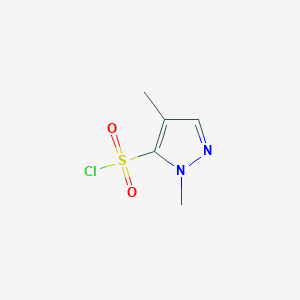
1,4-二甲基-1H-吡唑-5-磺酰氯
描述
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.64 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of both sulfonyl chloride and pyrazole moieties in its structure makes it a valuable intermediate in the synthesis of various biologically active compounds .
科学研究应用
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
生化分析
Biochemical Properties
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules . This interaction can lead to the formation of sulfonamide bonds, which are important in the regulation of enzyme activity and protein function. Additionally, 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride can react with amino groups in proteins, leading to the modification of lysine residues and altering protein structure and function .
Cellular Effects
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in downstream signaling events . This compound can also impact gene expression by altering the activity of transcription factors and other regulatory proteins . Furthermore, 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride can affect cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride involves its ability to form covalent bonds with target biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For example, it can inhibit the activity of sulfonyltransferases by forming a covalent bond with the enzyme’s active site, preventing the transfer of sulfonyl groups to target molecules . Additionally, 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride can result in cumulative effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism . In vitro and in vivo studies have shown that the effects of this compound can persist for extended periods, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride in animal models vary with different dosages. At low doses, this compound can have beneficial effects on enzyme activity and cellular function . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and cytotoxicity . Threshold effects have been observed, where a certain concentration of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride is required to elicit a significant biological response . Careful dosage optimization is necessary to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride is involved in various metabolic pathways, particularly those related to sulfonylation reactions . It interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules . This compound can also affect the levels of metabolites involved in these pathways, leading to changes in metabolic flux and overall cellular metabolism . Additionally, 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride can influence the activity of cofactors required for enzyme function .
Transport and Distribution
Within cells and tissues, 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as its concentration in different cellular regions can influence its interactions with target biomolecules . Accumulation of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride in certain tissues can also lead to localized effects on cellular processes .
Subcellular Localization
The subcellular localization of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride is an important factor in determining its activity and function . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modify enzymes and other biomolecules involved in cellular metabolism .
准备方法
The synthesis of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1,4-dimethyl-1H-pyrazole with chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
化学反应分析
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or oxidized to a sulfonic acid.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common reagents used in these reactions include bases like triethylamine and reducing agents such as lithium aluminum hydride . The major products formed from these reactions are sulfonamides, sulfonates, and various heterocyclic derivatives .
作用机制
The mechanism of action of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles . The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . These reactions are often facilitated by the presence of catalysts or specific reaction conditions .
相似化合物的比较
1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: This compound has similar reactivity but differs in the position of the sulfonyl chloride group.
1-Isopropyl-1H-pyrazole-5-sulfonyl chloride: This compound has a different alkyl group attached to the pyrazole ring, which can influence its reactivity and applications.
The uniqueness of 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
2,4-dimethylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUTYCQFZZSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174834-52-6 | |
| Record name | 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride](/img/structure/B1522135.png)
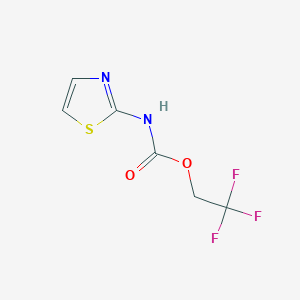
![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)
![Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1522138.png)
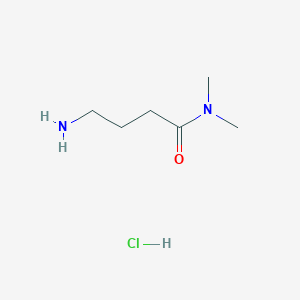
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)

![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)
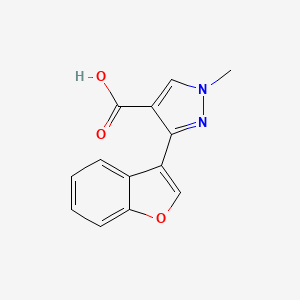

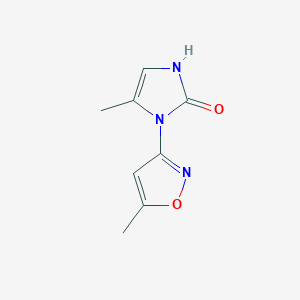
![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)

